4-Deacetylneosolaniol

Descripción general

Descripción

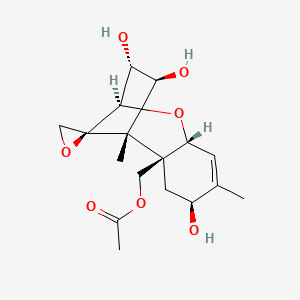

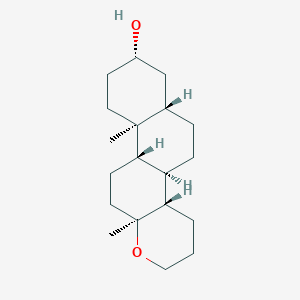

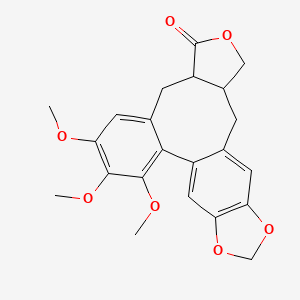

4-Deacetylneosolaniol, also known as 4-DANS, belongs to the class of organic compounds known as trichothecenes . These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents .

Synthesis Analysis

4-Deacetylneosolaniol is a metabolite of T-2 toxin, a toxic fungal secondary metabolite produced by different Fusarium species . In the liver microsomes systems of rats, T-2 toxin was rapidly converted into HT-2 toxin, T-2 tetraol, and 4-deacetylneosolaniol . It was concluded that T-2 toxin was hydrolyzed preferentially at the C-4 position to give HT-2 toxin, which was then metabolized to T-2 tetraol via 4-deacetylneosolaniol .Molecular Structure Analysis

The molecular formula of 4-Deacetylneosolaniol is C17H24O7 . Its molecular weight is 340.36826 g/mol . The IUPAC name is (1’S,2S,2’R,4’S,7’R,9’R,10’R,11’S)-4’,10’,11’-trihydroxy-1’,5’-dimethyl-8’-oxaspiro [oxirane-2,12’-tricyclo [7.2.1.0^ {2,7}]dodecan]-5’-en-2’-ylmethyl acetate .Physical And Chemical Properties Analysis

The boiling point of 4-Deacetylneosolaniol is predicted to be 515.1±50.0 °C . Its density is predicted to be 1.42±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Metabolism and Toxicology Studies

4-Deacetylneosolaniol has been studied for its role in the metabolism and toxicology of T-2 toxin, a potent mycotoxin. Yoshizawa, Swanson, and Mirocha (1980) found that T-2 toxin was rapidly converted in rat liver into several metabolites, including 4-deacetylneosolaniol, suggesting its role in the detoxification pathway of T-2 toxin in mammals (Yoshizawa et al., 1980). In a similar study, Yoshizawa, Sakamoto, and Okamoto (1984) explored the in vitro metabolism of T-2 toxin in mouse and monkey liver homogenates, again identifying 4-deacetylneosolaniol as a key metabolite (Yoshizawa et al., 1984). Pace (1986) used isolated perfused rat livers to study the metabolism and clearance of T-2 mycotoxin, finding that 4-deacetylneosolaniol was a significant metabolite, thus highlighting its importance in the hepatic metabolism of T-2 toxin (Pace, 1986).

Molecular and Cellular Studies

The research on 4-deacetylneosolaniol extends to molecular and cellular studies, focusing on understanding the mechanisms underlying its effects. For instance, Jia et al. (2012) explored the behavioral and biological effects of 4b, a histone deacetylase inhibitor, in Huntington's disease mouse models. While the paper does not directly mention 4-deacetylneosolaniol, it highlights the broader context of histone deacetylase inhibitors in therapeutic applications, potentially relevant to 4-deacetylneosolaniol's mechanisms of action (Jia et al., 2012).

Applications in Plant Biology

In the field of plant biology, the study by Iwase et al. (2022) on 4-Phenylbutyric acid (4PBA) demonstrates its effect on plant regeneration, acting as an auxin. While 4PBA is different from 4-deacetylneosolaniol, this study provides insights into the potential applications of similar compounds in plant biology and tissue culture engineering (Iwase et al., 2022).

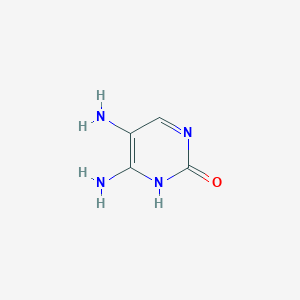

Histone Deacetylase Inhibitors

Several studies focus on the role of histone deacetylase inhibitors, which could be relevant to understanding the biological implications of 4-deacetylneosolaniol. Gregoretti et al. (2004) analyzed the molecular evolution of the histone deacetylase family, offering functional implications that may be pertinent to 4-deacetylneosolaniol's activity (Gregoretti et al., 2004). Similarly, Schölz et al. (2015) investigated the specificities of lysine deacetylase inhibitors in human cells, which might provide a background for understanding the action of compounds like 4-deacetylneosolaniol (Schölz et al., 2015).

Propiedades

IUPAC Name |

[(1S,2R,4S,7R,9R,10R,11S,12S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c1-8-4-11-16(5-10(8)19,6-22-9(2)18)15(3)13(21)12(20)14(24-11)17(15)7-23-17/h4,10-14,19-21H,5-7H2,1-3H3/t10-,11+,12+,13+,14+,15+,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLYQYOJLQDQNA-BNWDXEGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74833-39-9 | |

| Record name | 4-Deacetylneosolaniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074833399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-[[(2-methyl-3-nitrophenyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223028.png)

![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)

![(4R,5S,8R,9R,11S,12S,13R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1223044.png)